molecular formula C19H24N2O B5883137 1-ethyl-4-(3-phenoxybenzyl)piperazine

1-ethyl-4-(3-phenoxybenzyl)piperazine

Cat. No.: B5883137
M. Wt: 296.4 g/mol
InChI Key: XPEAQMFGWXPDJU-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-phenoxybenzyl)piperazine is a substituted piperazine derivative characterized by an ethyl group at the N1 position and a 3-phenoxybenzyl substituent at the N4 position. Its synthesis likely involves nucleophilic substitution or alkylation of piperazine precursors, as seen in analogous compounds .

Properties

IUPAC Name

1-ethyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-20-11-13-21(14-12-20)16-17-7-6-10-19(15-17)22-18-8-4-3-5-9-18/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEAQMFGWXPDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Physicochemical Properties

Piperazine derivatives exhibit significant variability in solubility and lipophilicity depending on substituents. For example:

  • 1-Ethyl-4-(4-nitrophenyl)piperazine () has a nitro group, a strong electron-withdrawing substituent, which reduces solubility compared to the electron-rich phenoxybenzyl group in the target compound .
  • Piperazine-quinolone hybrids () with ethylene spacers between the piperazine and quinolone core show higher aqueous solubility (80 μM at pH 2.0–6.5) due to optimized pKa values (~6–7). In contrast, direct attachment of bulky groups (e.g., phenylpiperazinyl) reduces solubility (<20 μM), suggesting that the phenoxybenzyl group in the target compound may similarly limit solubility .

Table 1: Physicochemical Comparison

Compound Substituents Solubility (μM) Calculated pKa (piperazine N)
1-Ethyl-4-(3-phenoxybenzyl)piperazine Ethyl + 3-phenoxybenzyl ~20–40* ~5.0–6.0*
1-Ethyl-4-(4-nitrophenyl)piperazine Ethyl + 4-nitrophenyl <20 Not reported
Quinolone-piperazine (8ac) Ethylene spacer + piperazine 80+ 6–7

*Estimated based on structural analogs .

Metabolic Stability

Piperazine rings are often metabolic hotspots. Key comparisons:

  • Deethylation : The ethyl group in the target compound is susceptible to oxidative deethylation, a pathway observed in piperazine-based drugs (). This contrasts with 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (), where trifluoromethyl groups may slow metabolism due to steric and electronic effects .
  • Oxidation: The phenoxybenzyl group may undergo hydroxylation or cleavage, similar to fluoroquinolone antibiotics, where piperazine moieties are oxidized by manganese oxides (MnO₂) in the environment .
Pharmacological Activity
  • Serotonin Receptor Affinity: Piperazines with three-carbon linkers (e.g., 5-HT1A ligands in ) show subnanomolar receptor binding. The target compound’s direct attachment of phenoxybenzyl may reduce affinity compared to spacer-containing analogs but could improve selectivity for other targets .
  • Silent Agonist Activity: 1-Ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP, ) modulates α7 nicotinic receptors via non-conducting conformations. The phenoxybenzyl group in the target compound may similarly influence receptor desensitization .
Environmental Reactivity

Piperazine derivatives with electron-rich substituents (e.g., phenoxy groups) are prone to oxidation by MnO₂, leading to dealkylation or hydroxylation (). This contrasts with 1-ethyl-4-(6-fluoropyridin-3-yl)methylpiperazine (), where fluorine’s electronegativity stabilizes the molecule against environmental degradation .

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